molecular formula C17H17N3O2 B2758632 (2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine CAS No. 853750-08-0

(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine

Cat. No. B2758632
CAS RN: 853750-08-0
M. Wt: 295.342
InChI Key: JCJPTUCWFRBBEP-UHFFFAOYSA-N
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Description

(2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine, also known as EPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biochemistry. EPOA is a member of the oxadiazole family of compounds, which are known for their unique chemical properties and potential therapeutic applications.

Scientific Research Applications

Anticancer Activities

Derivatives of the (2-Ethoxy-phenyl)-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine compound have been synthesized and evaluated for their potential anticancer activities. A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives that showed good to moderate activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast), using MTT assay and etoposide as a standard reference (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Activities

Some new 1,2,4-Triazole Derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including derivatives of the discussed compound, were found to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Synthesis and Characterization

Studies on the synthesis, characterization, and biological evaluation of various derivatives, including carbazole derivatives, highlighted their antibacterial, antifungal, and anticancer activities. Sharma, Kumar, and Pathak (2014) synthesized novel derivatives that exhibited significant activity against human breast cancer cell line MCF7 (Sharma, Kumar, & Pathak, 2014).

Hypocholesterolemic Activities

Derivatives of 1, 2, 4-Oxadiazole, including the compound of interest, have shown considerable hypocholesterolemic activities. Yurugi et al. (1973) synthesized derivatives that demonstrated nearly equal activity to a reference compound, providing an avenue for the development of new cholesterol-lowering agents (Yurugi, Miyake, Tomimoto, Matsumura, & Imai, 1973).

Electrochromic and Photophysical Properties

Research into the structural manipulation and physical properties of related compounds, aiming to explore their electrochromic and photophysical behaviors, is another fascinating application. Constantin, Bejan, and Damaceanu (2019) developed novel six-membered polyimides, focusing on the effect of structural variation on optoelectronic characteristics and electrochromic performances, demonstrating the versatility of these derivatives in material science (Constantin, Bejan, & Damaceanu, 2019).

properties

IUPAC Name

2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-21-15-11-7-6-10-14(15)18-12-16-19-20-17(22-16)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJPTUCWFRBBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323720
Record name 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

853750-08-0
Record name 2-ethoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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